N,N'-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide
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Overview
Description
N,N’-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide: is a chemical compound with the molecular formula C10H12N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diazene linkage between two phenylene groups, each substituted with an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide typically involves the reaction of 1,2-phenylenediamine with acetic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a solvent like dichloromethane and stirred at room temperature for several hours. The product is then purified by evaporation of the solvent and recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N’-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazene linkage to an amine group.
Substitution: The acetamide groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
Chemistry: N,N’-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex organic molecules .
Industry: In the industrial sector, N,N’-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide is used in the production of polymers and as a stabilizer in various chemical processes .
Mechanism of Action
The mechanism of action of N,N’-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diazene linkage allows the compound to act as a redox-active agent, participating in electron transfer reactions. The acetamide groups can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- N,N’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide
- N,N’-[(1,2-Ethanediylbis(oxy-2,1-phenylene)]diacetamide
- N,N’-[(4-Nitro-1,2-phenylene)diacetamide
Uniqueness: N,N’-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide is unique due to its diazene linkage, which imparts distinct redox properties and enhances its reactivity compared to other similar compounds. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable tool in various research applications .
Properties
CAS No. |
13666-95-0 |
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Molecular Formula |
C16H16N4O2 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
N-[2-[(2-acetamidophenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H16N4O2/c1-11(21)17-13-7-3-5-9-15(13)19-20-16-10-6-4-8-14(16)18-12(2)22/h3-10H,1-2H3,(H,17,21)(H,18,22) |
InChI Key |
RITMDVTUOPBKMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1N=NC2=CC=CC=C2NC(=O)C |
Origin of Product |
United States |
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